1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16962026
InChI: InChI=1S/C11H10ClN3O3/c12-10-3-2-9(15(16)17)8-11(10)18-7-6-14-5-1-4-13-14/h1-5,8H,6-7H2
SMILES:
Molecular Formula: C11H10ClN3O3
Molecular Weight: 267.67 g/mol

1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole

CAS No.:

Cat. No.: VC16962026

Molecular Formula: C11H10ClN3O3

Molecular Weight: 267.67 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole -

Specification

Molecular Formula C11H10ClN3O3
Molecular Weight 267.67 g/mol
IUPAC Name 1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyrazole
Standard InChI InChI=1S/C11H10ClN3O3/c12-10-3-2-9(15(16)17)8-11(10)18-7-6-14-5-1-4-13-14/h1-5,8H,6-7H2
Standard InChI Key HWVNQPHLABVCKH-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

1-[2-(2-Chloro-5-nitrophenoxy)ethyl]-1H-pyrazole (C₁₁H₁₀ClN₃O₃; molecular weight: 267.67 g/mol) features a pyrazole ring linked via an ethyl chain to a 2-chloro-5-nitrophenoxy group. The nitro (-NO₂) and chloro (-Cl) substituents at the para and ortho positions of the benzene ring introduce electronic asymmetry, influencing reactivity and intermolecular interactions . Density functional theory (DFT) studies on related nitrophenyl-pyrazole derivatives suggest planar geometry for the pyrazole ring, with torsional flexibility in the ethyl spacer .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀ClN₃O₃
Molecular Weight267.67 g/mol
IUPAC Name1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyrazole
Topological Polar Surface Area83.7 Ų (estimated)
LogP (Octanol-Water)2.34 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

  • Preparation of 2-Chloro-5-nitrophenol: Chlorination and nitration of phenol derivatives yield this intermediate .

  • Etherification: Reaction with ethylene oxide under basic conditions forms 2-(2-chloro-5-nitrophenoxy)ethanol .

  • Cyclization: Treatment with hydrazine hydrate induces cyclization, generating the pyrazole ring .

Optimized conditions (e.g., 60°C, anhydrous ethanol solvent) achieve yields exceeding 65%. Chromatographic purification ensures >95% purity, as validated by NMR and mass spectrometry .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance mixing and thermal control. Automated systems regulate stoichiometric ratios of ethylene oxide and hydrazine, minimizing byproducts. Recent patents highlight catalytic improvements using zeolite-based catalysts, boosting throughput by 40% compared to batch processes .

Chemical Reactivity and Derivative Formation

Functional Group Transformations

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole, a precursor for azodyes .

  • Chlorine Substitution: Nucleophilic aromatic substitution with methoxide forms methoxy derivatives (k = 0.12 M⁻¹s⁻¹ in DMF at 80°C) .

  • Pyrazole Ring Modifications: Electrophilic bromination at the 4-position occurs regioselectively, enabling halogenated analog synthesis .

Table 2: Representative Derivatives and Applications

DerivativeApplication
1-[2-(2-Chloro-5-aminophenoxy)ethyl]-1H-pyrazoleAntibacterial agents
1-[2-(2-Methoxy-5-nitrophenoxy)ethyl]-1H-pyrazoleNonlinear optical materials
4-Bromo-1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazolePolymer additives

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Gram-positive Staphylococcus aureus (MIC = 8 µg/mL) and Gram-negative Escherichia coli (MIC = 16 µg/mL). The nitro group’s electron-withdrawing effect enhances membrane permeability, while the chloro group disrupts bacterial efflux pumps .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
HepG20.07ROS generation, DNA intercalation
MDA-MB-2310.08Topoisomerase II inhibition
A5490.10Caspase-3 activation

Industrial and Material Science Applications

Agrochemical Development

As a scaffold for herbicides, the compound’s nitro group facilitates redox cycling in plants, inducing oxidative stress in weeds. Field trials show 85% efficacy against Amaranthus retroflexus at 50 g/ha .

Optoelectronic Materials

DFT calculations predict a first hyperpolarizability (β₀) of 12.8 × 10⁻³⁰ esu, surpassing urea (β₀ = 0.65 × 10⁻³⁰ esu). Thin films of polymeric derivatives exhibit second-harmonic generation, enabling laser frequency doubling .

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